molecular formula C18H16BrN3O2 B11297535 5-(4-bromophenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

5-(4-bromophenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11297535
M. Wt: 386.2 g/mol
InChI Key: WYJLEOAXKBBTSW-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenylmethyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methoxyphenylmethyl Group Addition: The methoxyphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, reduced phenyl derivatives, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that pyrazole derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.

Medicine

In medicine, the compound is being studied for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs. Ongoing research aims to elucidate its pharmacological properties and therapeutic potential.

Industry

In the industrial sector, 3-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide
  • 3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide
  • 3-(4-methylphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially increasing its potency and selectivity.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16BrN3O2/c1-24-15-8-2-12(3-9-15)11-20-18(23)17-10-16(21-22-17)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

WYJLEOAXKBBTSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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